![molecular formula C14H18N2S2 B5668276 N-(2-phenylethyl)-2-(2-thioxo-1-pyrrolidinyl)ethanethioamide CAS No. 127040-60-2](/img/structure/B5668276.png)
N-(2-phenylethyl)-2-(2-thioxo-1-pyrrolidinyl)ethanethioamide
Overview
Description
The study of compounds with complex amide and thioamide structures is significant in the field of chemistry due to their diverse applications and potential in synthesis, catalysis, and material science. Compounds like "N-(2-phenylethyl)-2-(2-thioxo-1-pyrrolidinyl)ethanethioamide" are of interest due to their unique structural features and potential chemical reactivity.
Synthesis Analysis
Research on related compounds has focused on various synthesis strategies, including the use of di-tertiary amide ligands for the coordination chemistry of transition metals, which could be relevant for the synthesis of compounds with similar structural motifs (Mulqi, Stephens, & Vagg, 1982).
Molecular Structure Analysis
The crystal structure and molecular geometry of related compounds have been extensively studied, offering insights into the spatial arrangement and bonding interactions that could be expected in similar thioamide compounds. For example, studies have detailed the coordination geometry and structural analysis of compounds with complex amide groups (Lin et al., 2001).
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds have been explored, particularly in the context of their coordination chemistry and potential as ligands in various metal complexes. This research can provide valuable context for understanding the reactivity of thioamide compounds (Hua et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of related compounds are crucial for their application in different fields. Research often includes detailed analysis of these properties, which are influenced by molecular structure and intermolecular interactions (Bonsall, Houcheime, Straus, & Muller, 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and potential for forming complexes, are fundamental aspects of compounds like "N-(2-phenylethyl)-2-(2-thioxo-1-pyrrolidinyl)ethanethioamide." Such properties are often explored through experimental and theoretical studies, providing insights into their behavior under different chemical conditions (Lanza et al., 2000).
properties
IUPAC Name |
N-(2-phenylethyl)-2-(2-sulfanylidenepyrrolidin-1-yl)ethanethioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S2/c17-13(11-16-10-4-7-14(16)18)15-9-8-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYMFFQOQWQIIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=S)N(C1)CC(=S)NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50155392 | |
Record name | 1-Pyrrolidineethanethioamide, N-(2-phenylethyl)-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50155392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660805 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
127040-60-2 | |
Record name | 1-Pyrrolidineethanethioamide, N-(2-phenylethyl)-2-thioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127040602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pyrrolidineethanethioamide, N-(2-phenylethyl)-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50155392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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